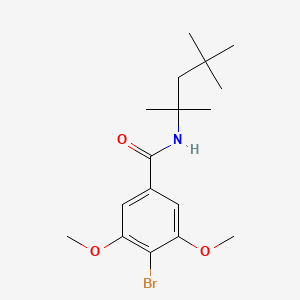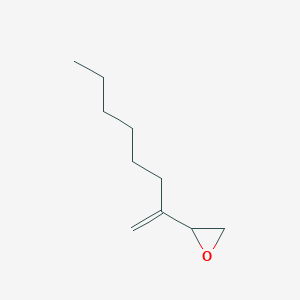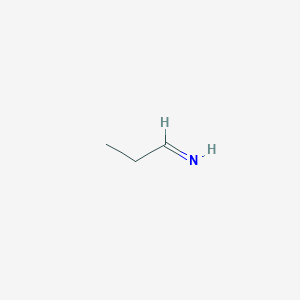![molecular formula C11H14IN3O2 B14180281 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid CAS No. 923976-60-7](/img/structure/B14180281.png)
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is a chemical compound with a complex structure that includes an iodine atom, a triazene group, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid typically involves multiple steps, starting with the preparation of the triazene group and subsequent iodination. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazene group or the benzoic acid moiety.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acids.
Applications De Recherche Scientifique
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzoic acid: Lacks the iodine atom but has a similar triazene and benzoic acid structure.
4-[(1E)-3,3-Diethyl-1-triazen-1-yl]benzoic acid: Another related compound with slight structural variations.
Uniqueness
4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]-3-iodobenzoic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where iodine’s properties are beneficial.
Propriétés
Numéro CAS |
923976-60-7 |
|---|---|
Formule moléculaire |
C11H14IN3O2 |
Poids moléculaire |
347.15 g/mol |
Nom IUPAC |
4-(diethylaminodiazenyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C11H14IN3O2/c1-3-15(4-2)14-13-10-6-5-8(11(16)17)7-9(10)12/h5-7H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
NYLCHQSSZSRGDZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)N=NC1=C(C=C(C=C1)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


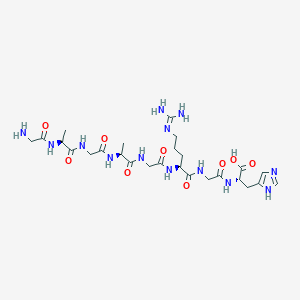


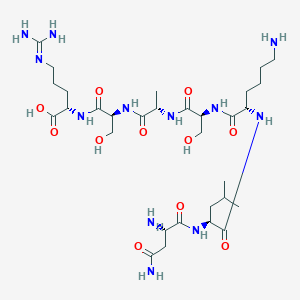
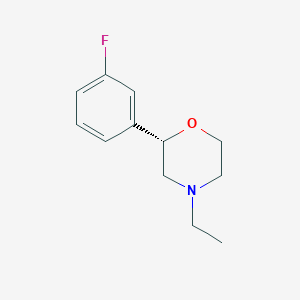
![3-[7-(Dimethylamino)-2-oxo-1,2-dihydroquinolin-3-yl]prop-2-enoic acid](/img/structure/B14180233.png)
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
